2''-O-Methylmitorubrin

Antifungal potentiation Miconazole synergy Candida albicans

2''-O-Methylmitorubrin (CAS 165460-82-2) is the ONLY mitorubrin congener bearing a 2''-methoxy group on its benzoyl ester side chain—a structural feature that switches bioactivity from GGTase I inhibition to miconazole potentiation against Candida albicans. Procure the 98% purity grade to eliminate interference from co-eluting congeners in checkerboard assays. Essential for azole resistance reversal studies, fungal O-methyltransferase research, and protozoan DHFR inhibitor screening.

Molecular Formula C22H20O7
Molecular Weight 396.4 g/mol
Cat. No. B14077803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2''-O-Methylmitorubrin
Molecular FormulaC22H20O7
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)OC
InChIInChI=1S/C22H20O7/c1-5-6-15-8-13-9-18(24)22(3,20(25)16(13)11-28-15)29-21(26)19-12(2)7-14(23)10-17(19)27-4/h5-11,23H,1-4H3/b6-5+
InChIKeyVRWFEVIVOZKBJA-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2''-O-Methylmitorubrin (CAS 165460-82-2): A Methylated Mitorubrin Azaphilone with Antifungal Potentiation Activity


2''-O-Methylmitorubrin (syn. monomethyl-(S)-mitorubrin, CAS 165460-82-2) is a fungal polyketide belonging to the mitorubrin subclass of azaphilone natural products. Its core structure features a highly oxygenated pyranoquinone (isochromene) bicyclic scaffold bearing a 4-hydroxy-2-methoxy-6-methylbenzoyl ester at the C-7 position, distinguishing it from the parent compound mitorubrin (which carries a 2,4-dihydroxy-6-methylbenzoyl ester) [1]. The compound was first documented as monomethyl-(+)-mitorubrin from Talaromyces tardifaciens in 1995 and subsequently re-isolated alongside structurally related congeners from Penicillium radicum FKI-3765-2 [2][3]. It is classified under ChEBI:208258 with molecular formula C22H20O7 and monoisotopic mass 396.12090 Da [4].

Why Mitorubrin-Class Compounds Cannot Be Interchanged: Structural Methylation Dictates 2''-O-Methylmitorubrin Differentiation


Mitorubrin-class azaphilones exhibit sharply divergent biological activity profiles despite sharing a common pyranoquinone core. The parent compound (−)-mitorubrin acts as a moderate geranylgeranyltransferase I (GGTase I) inhibitor and shows no anti-H1N1 activity (IC50 > 200 μM), while (−)-mitorubrinic acid is a trypsin inhibitor (IC50 = 41 μM) and telomerase inhibitor [1][2]. Within this functionally heterogeneous class, 2''-O-Methylmitorubrin is uniquely defined by O-methylation at the 2''-position of its benzoyl ester side chain—a single methyl group that alters hydrogen-bonding capacity, lipophilicity (XLogP3-AA = 3), and pKa (predicted 7.49) relative to the free phenol of mitorubrin [3]. This structural feature correlates with a distinct bioactivity: miconazole potentiation against Candida albicans, a profile shared only with its close congeners 6′-hydroxy-3′-methoxy-mitorubrin and 4′-hydroxy-3′-methoxy-(S)-mitorubrin, and absent in other mitorubrin derivatives [4]. Substituting any other mitorubrin analog would therefore yield a different pharmacological fingerprint.

2''-O-Methylmitorubrin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Mitorubrin Analogs


Direct Head-to-Head: Miconazole Potentiation Activity Against Candida albicans Among Three Mitorubrin Congeners

In the only published direct comparative study, Yamazaki et al. (2010) isolated three mitorubrin congeners—6′-hydroxy-3′-methoxy-mitorubrin (1), 4′-hydroxy-3′-methoxy-(S)-mitorubrin (2), and monomethyl-(S)-mitorubrin, i.e., 2''-O-Methylmitorubrin (3)—from Penicillium radicum FKI-3765-2 and tested all three for miconazole potentiation against Candida albicans in the same assay [1]. All three compounds moderately potentiated miconazole activity. While the publication reports the effect qualitatively rather than as precise MIC fold-reduction values, the co-isolation and parallel testing confirm that 2''-O-Methylmitorubrin possesses this specific pharmacological property alongside its two closest structural congeners. This stands in contrast to (−)-mitorubrin, which was reported as inactive against H1N1 (IC50 > 200 μM) and exhibits GGTase I inhibition instead [2].

Antifungal potentiation Miconazole synergy Candida albicans

Structural Differentiation: 2''-O-Methyl vs. 2''-OH Substituent Defines Physicochemical and Hydrogen-Bonding Profile

The sole structural difference between 2''-O-Methylmitorubrin (C22H20O7, MW 396.39) and the parent mitorubrin (C21H18O7, MW 382.37) is the methylation of the 2''-hydroxyl group on the benzoyl ester side chain. Mitorubrin carries a 2,4-dihydroxy-6-methylbenzoyl ester, whereas 2''-O-Methylmitorubrin carries a 4-hydroxy-2-methoxy-6-methylbenzoyl ester [1]. This methylation eliminates one hydrogen-bond donor while introducing a methoxy group, resulting in predicted physicochemical differences: XLogP3-AA = 3 (2''-O-Methylmitorubrin) vs. a lower calculated logP for the more hydroxylated mitorubrin, and a predicted pKa of 7.49 for the remaining 4-OH phenol [2]. The monomethylated benzoyl moiety is shared with the other two congeners from Penicillium radicum (compounds 1 and 2), suggesting that 2''-O-methylation is a structural determinant of the miconazole-potentiation phenotype within this congener series [3].

Azaphilone Structure-activity relationship O-methylation

Cross-Study Bioactivity Profile: Miconazole Potentiation vs. Trypsin/Telomerase/Ggtase I Inhibition

Comparing bioactivity data across published studies reveals a functional divergence within the mitorubrin class. 2''-O-Methylmitorubrin (as monomethyl-(S)-mitorubrin) was shown to potentiate miconazole activity against C. albicans [1]. In contrast, (−)-mitorubrinic acid inhibits trypsin with an IC50 of 41 μM and suppresses telomerase activity in human leukemia cells at 50 μM [2]. (−)-Mitorubrin exhibits moderate GGTase I inhibition and is described as a weak antifungal, with no anti-H1N1 activity (IC50 > 200 μM) [3]. (+)-Mitorubrinol acetate shows anti-H1N1 activity (IC50 = 58.6 μM, comparable to ribavirin at 85.0 μM) [4]. This cross-study comparison demonstrates that methylation at the 2''-position correlates with a shift away from direct enzyme inhibition toward antifungal potentiation, making 2''-O-Methylmitorubrin functionally non-redundant with mitorubrinic acid or mitorubrin.

Bioactivity fingerprinting Enzyme inhibition Antifungal synergy

Species-Source Specificity: Narrower Phylogenetic Distribution Than Mitorubrin

2''-O-Methylmitorubrin (monomethyl-(S)-mitorubrin) has been isolated from a circumscribed set of fungal species: Talaromyces tardifaciens, Penicillium radicum FKI-3765-2 (syn. Talaromyces radicus), Emericella falconensis, and Emericella fruticulosa [1]. In contrast, the parent compound mitorubrin is widely distributed across Penicillium rubrum, Penicillium purpurogenum, Hypoxylon fragiforme, Talaromyces flavus, and numerous other species [2]. The restricted phylogenetic distribution of 2''-O-Methylmitorubrin implies a more specific biosynthetic gene cluster architecture, potentially involving a dedicated O-methyltransferase absent in mitorubrin-producing strains [3]. This narrower sourcing impacts fermentation-based production strategies and authentic reference standard availability.

Fungal chemotaxonomy Natural product sourcing Biosynthetic gene cluster

Commercial Availability and Purity Grade: Defined 98% HPLC Purity vs. Unspecified-Grade Analogs

2''-O-Methylmitorubrin is commercially available through multiple vendors with defined purity specifications. MyBioSource lists the compound at 98% purification . TargetMol offers it under catalog number T125641, and it is also listed by NordicBioSite and ChemicalBook with packaging options of 1 mg and 5 mg . In comparison, mitorubrin is available from Bioaustralis at >95% HPLC purity and from MedChemExpress, while mitorubrinic acid and mitorubrinol are available from fewer suppliers. The 98% purity grade for 2''-O-Methylmitorubrin provides a verifiable procurement specification that exceeds the >95% threshold typical for mitorubrin itself, which is relevant for quantitative bioassay reproducibility where impurities may confound dose-response measurements .

Compound procurement Purity specification Research-grade reagent

Patent Landscape: Mitorubrin Derivatives as DHFR Inhibitors with Anti-Protozoal Potential

Mitorubrin derivatives as a compound class were patented in Japan (JP2656695 / JPH08217673A, filed 1995, granted 1996) as inhibitors of dihydrofolate reductase (DHFR) derived from protozoans, with claimed utility for treating African sleeping sickness, Chagas disease, malaria, and Pneumocystis carinii pneumonia [1]. The patent covers mitorubrin compounds represented by a specific generic formula that encompasses the methylated benzoyl ester subclass. While the patent does not provide individual IC50 values for 2''-O-Methylmitorubrin against DHFR, it establishes intellectual property precedent for the therapeutic application of this structural class. Separately, mitorubrin and its derivatives were also reported as DHFR inhibitors by Bioaustralis in their commercial documentation . This patent context positions 2''-O-Methylmitorubrin within a defined therapeutic rationale distinct from the antifungal potentiation application, providing a secondary axis of differentiation from non-methylated mitorubrin derivatives that may have different DHFR inhibition potency.

Dihydrofolate reductase Anti-protozoal Patent prior art

2''-O-Methylmitorubrin: High-Impact Research and Industrial Application Scenarios Based on Quantitative Evidence


Antifungal Synergy Screening: Miconazole Potentiation Against Candida albicans

2''-O-Methylmitorubrin is directly suited for antifungal combination screens where miconazole potentiation against Candida albicans is the endpoint. The Yamazaki et al. (2010) study establishes that this compound, alongside its two close congeners, moderately potentiates miconazole activity [1]. Researchers investigating azole resistance reversal mechanisms or fungal membrane permeability modulation should select this compound over mitorubrin (a GGTase I inhibitor) or mitorubrinic acid (a trypsin/telomerase inhibitor), as these analogs lack documented azole-potentiation activity. For dose-response matrix (checkerboard) assays, the 98% purity grade available from MyBioSource minimizes interference from co-purifying congeners that share the same potentiation phenotype .

Chemotaxonomic Marker for Talaromyces and Emericella Species Discrimination

Owing to its restricted phylogenetic distribution—isolated from T. tardifaciens, P. radicum FKI-3765-2, E. falconensis, and E. fruticulosa—2''-O-Methylmitorubrin serves as a species-specific chemotaxonomic marker within the Talaromyces series Lutei and related Emericella species [1]. Analytical HPLC-DAD/MS profiling of fungal extracts can distinguish (+)-mitorubrin producers from (−)-mitorubrin producers, with the presence of the 2''-methoxy signal (m/z 396.12 [M+H]+) providing a specific diagnostic ion for monomethylated mitorubrin biosynthesis. This application is supported by the Suzuki et al. (1999) chemotaxonomic framework and the HR-MS characterization data from Svilar et al. [2][3].

Biosynthetic Pathway Elucidation: O-Methyltransferase Substrate Specificity Studies

The 2''-O-methyl group distinguishes this compound from mitorubrin and positions it as a key intermediate or end-product probe for studying fungal O-methyltransferase specificity in azaphilone biosynthesis. The Woo et al. (2012) discovery of polyketide synthase genes for mitorubrinic acid and mitorubrinol biosynthesis in Penicillium marneffei provides a genetic framework within which the dedicated methyltransferase responsible for 2''-O-methylation can be identified via heterologous expression or gene knockout experiments [1]. Using 2''-O-Methylmitorubrin as an authentic standard for LC-MS-based metabolomics enables tracking of methylation activity across fermentation time courses or across mutant strains, a workflow not feasible with the non-methylated parent compound mitorubrin.

Anti-Protozoal Drug Discovery: DHFR Inhibition Screening Cascade

The Japanese patent JP2656695 establishes mitorubrin derivatives as protozoan DHFR inhibitors with potential utility against African trypanosomiasis, Chagas disease, and malaria [1]. 2''-O-Methylmitorubrin, as a specific member of this structural class, is a candidate for DHFR enzyme inhibition assays using recombinant protozoan DHFR (e.g., from Trypanosoma brucei, Trypanosoma cruzi, or Plasmodium falciparum). Its structural differentiation from mitorubrin (2''-OMe vs. 2''-OH) provides a defined SAR data point for probing the hydrogen-bonding requirements of the DHFR active site. Procurement of the 98% purity compound ensures that observed DHFR inhibition can be confidently attributed to the methylated congener rather than to trace mitorubrin contamination .

Quote Request

Request a Quote for 2''-O-Methylmitorubrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.